
9,11-Octadecadienoic acid, (9E,11Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rumenic acid, also known as rumenate or C9T11 cla, belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. Rumenic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Rumenic acid has been detected in multiple biofluids, such as blood and urine. Within the cell, rumenic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Rumenic acid can be converted into (9Z, 11E)-octadecadienoyl-CoA.
Wissenschaftliche Forschungsanwendungen
Lipid Peroxidation Markers :
- 9-Hydroxy-10,12-octadecadienoic acid (9-HODE) and 13-hydroxy-9,11-octadecadienoic acid (13-HODE) are stable in various oxidation experiments, making them ideal markers for lipid peroxidation processes. These hydroxy derivatives of unsaturated acids are enriched in natural lipid peroxidation to a greater extent than other products (Spiteller & Spiteller, 1997).
Synthesis and NMR Properties :
- Research on the synthesis of geometric isomers of conjugated linoleic acids from castor oil, involving the production of methyl octadeca-9Z, 11E-dienoate, provides insights into the NMR spectral properties of these compounds (Lie Ken Jie, Pasha, & Alam, 1997).
Biosynthesis of Divinyl Ether Oxylipins :
- A study on the biosynthesis of divinyl ether oxylipins in garlic bulbs sheds light on the enzymatic conversion processes of 9,11-octadecadienoic acid derivatives (Grechkin, Ilyasov, & Hamberg, 1997).
Oxidation Studies :
- The reaction of 13-hydroxy-9,11-octadecadienoic acid with the Fenton reagent was studied, providing insights into the oxidation pathways and potential physiological relevance in oxidative stress settings (Manini, Camera, Picardo, Napolitano, & d’Ischia, 2005).
Stereochemistry in Formation :
- Research into the stereochemical aspects of converting linoleic acid into 9-hydroxy-10,12-octadecadienoic acid and 13-hydroxy-9,11-octadecadienoic acid reveals important details about the L configuration of these isomers (Hamberg & Samuelsson, 1980).
Chromatographic Separation and Identification :
- A study on the chromatographic separation and identification of conjugated linoleic acid isomers, including 9,11-octadecadienoic acid isomers, highlights the complexities involved in identifying and quantifying these acids in biological extracts (Roach, Mossoba, Yurawecz, & Kramer, 2002).
Antitumor Activity :
- Research on hydroxy acids from rice bran, including 9-hydroxy-10,12-octadecadienoic acid, has shown potential antitumor activity, particularly against leukemia cells and in prolonging the survival time of mice with transplanted mammary tumor cells (Hayshi, Nishikawa, Mori, Tamura, Matsushita, & Matsui, 1998).
Synthesis and Biological Activity of Hydroxylated Derivatives :
- The synthesis of allylic hydroxylated derivatives of unsaturated fatty acids, including linoleic acid and conjugated linoleic acids, demonstrates moderate in vitro cytotoxicity against various human cancer cell lines (Li, Tran, Duke, Ng, Yang, & Duke, 2009).
Eigenschaften
CAS-Nummer |
872-23-1 |
|---|---|
Molekularformel |
C18H32O2 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
(9E,11Z)-octadeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20)/b8-7-,10-9+ |
InChI-Schlüssel |
JBYXPOFIGCOSSB-UQGDGPGGSA-N |
Isomerische SMILES |
CCCCCC/C=C\C=C\CCCCCCCC(=O)O |
SMILES |
CCCCCCC=CC=CCCCCCCCC(=O)O |
Kanonische SMILES |
CCCCCCC=CC=CCCCCCCCC(=O)O |
Andere CAS-Nummern |
1839-11-8 2420-56-6 |
Physikalische Beschreibung |
Liquid |
Synonyme |
(9Z,11E)-9,11-octadecadienoic acid 9,11-isolinoleic acid 9,11-linoleic acid 9,11-linoleic acid, (E,E)-isomer 9,11-linoleic acid, (E,Z)-isomer 9,11-linoleic acid, (Z,E)-isomer 9,11-linoleic acid, (Z,Z)-isomer 9,11-linoleic acid, potassium salt 9,11-octadecadienoate 9,11-octadecadienoic acid 9-cis-11-trans-octadecadienoic acid c9t11 CLA cis-9-trans-11-octadecadienoic acid octadeca-9,11-dienoic acid rumenic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



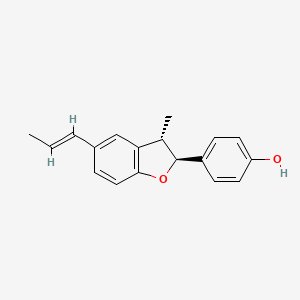
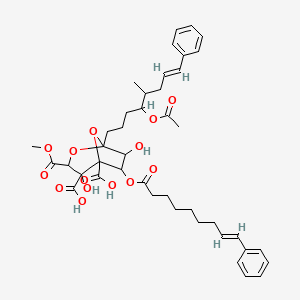
![8-Hydroxy-6,10-dimethyl-3-methylene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl 2-((acetyloxy)methyl)-2-butenoate](/img/structure/B1235906.png)
![(2S,5S,6R)-3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenylethyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1235908.png)
![3-[(11R)-3,11,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1235911.png)

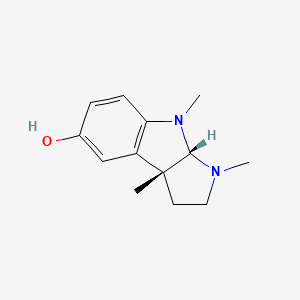
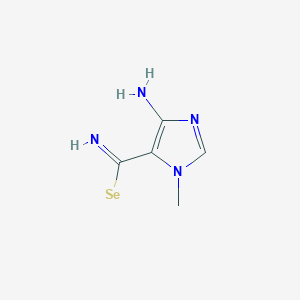


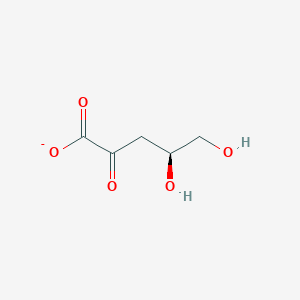


![8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, methyl ester, [1R-(exo,exo)]-](/img/structure/B1235923.png)